molecular formula C9H10F3NO B1427393 3-Ethoxy-5-(trifluoromethyl)aniline CAS No. 1429903-76-3

3-Ethoxy-5-(trifluoromethyl)aniline

Cat. No. B1427393
M. Wt: 205.18 g/mol
InChI Key: XFEACCJUEVBNMH-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 3-Ethoxy-5-(trifluoromethyl)aniline involves several steps. The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-(trifluoromethyl)aniline is represented by the InChI code: 1S/C9H10F3NO/c1-2-14-8-4-6 (9 (10,11)12)3-7 (13)5-8/h3-5H,2,13H2,1H3 .


Chemical Reactions Analysis

3-Ethoxy-5-(trifluoromethyl)aniline is involved in the trifluoromethylarylation of alkenes using anilines . It has also been used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .


Physical And Chemical Properties Analysis

3-Ethoxy-5-(trifluoromethyl)aniline is a solid at room temperature . Its molecular weight is 205.18 .

Scientific Research Applications

  • Synthesis of Quinolinones and Related Compounds

    • 3-Ethoxy-5-(trifluoromethyl)aniline derivatives are utilized in synthesizing various quinolinones, an important class of compounds with diverse applications. For example, N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, prepared from trifluoroacetaldehyde ethyl hemiacetal and aniline, react with diethyl malonate to yield high yields of substituted products. These compounds can be converted into 4,4,4-trifluorobutyric acids or directly cyclized into 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).
  • Developing Liquid Crystal Materials

    • The compound is also pivotal in developing liquid crystal materials. For example, derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These findings are significant for the production of liquid crystal displays and other related technologies (Miyajima et al., 1995).
  • Applications in Organic Synthesis

    • In organic synthesis, 3-Ethoxy-5-(trifluoromethyl)aniline derivatives serve as useful reagents. For instance, they are used as monodentate transient directing groups in palladium-catalyzed direct dehydrogenative cross-coupling reactions, leading to the synthesis of valuable chemical compounds such as 9-fluorenones (Wang et al., 2019).
  • Vibrational Analysis for Material Science

    • Vibrational analysis of derivatives like 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline has been studied. This research is crucial for understanding the molecular structures and properties of materials, which can be applied in areas like nonlinear optics (NLO) and material science (Revathi et al., 2017).
  • Use in Electrorheological Fluids

    • The compound is also studied in the synthesis of electrorheological fluids. Poly(aniline-co-o-ethoxy aniline), a conducting polymer synthesized from aniline and o-ethoxyaniline, shows promise in the development of smart fluids used in various mechanical systems (Clioi et al., 1999).

Safety And Hazards

3-Ethoxy-5-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for 3-Ethoxy-5-(trifluoromethyl)aniline could involve further exploration of its reactivity and selectivity in various chemical reactions . The use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent could be areas of interest .

properties

IUPAC Name

3-ethoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEACCJUEVBNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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